The compound 2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid is a complex organic molecule with significant biochemical implications. This compound is recognized for its structural similarity to gamma-hydroxybutyrate (GHB), a naturally occurring neurotransmitter and psychoactive substance. The systematic name reflects its intricate structure which includes multiple functional groups and stereochemistry.
This compound is cataloged under the CAS number 4026-18-0 and is primarily utilized in research settings. Its synthesis and applications are of interest in fields such as medicinal chemistry and biochemistry.
2-Hydroxy-3-methylbutanoic acid belongs to the class of organic compounds known as hydroxy fatty acids. These compounds are characterized by the presence of hydroxyl groups attached to fatty acid chains. The specific structure of this compound allows it to function as a chiral building block in various synthetic applications.
The synthesis of 2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid typically involves multi-step organic reactions including:
The synthesis can be optimized using techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
The molecular formula for this compound is , indicating a substantial molecular weight due to its complex structure.
The detailed structure can be represented using various chemical notation systems:
C(C)(C(=O)O)CC(C)C(=O)N(C(=O)C(C)C(=O)N)C
InChI=1S/C24H37N2O4/c1-12(2)20(26)22(27)24(28)21(25)19(15(3)14(4)17(5)18(6)16(7)11(10)9/h12H,(H,25)(H,26)(H,27)(H,28)/t12-/m0/s1
The compound can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions often require specific catalysts or conditions such as temperature control and solvent selection to achieve desired yields and purities.
The mechanism through which 2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid exerts its effects likely involves modulation of neurotransmitter systems due to its structural similarity to GHB. It may interact with GABA receptors or other neuroreceptors influencing neurotransmission.
Research indicates that compounds similar to GHB can exhibit sedative and anxiolytic properties through their action on central nervous system pathways.
Key physical properties include:
Chemical properties include:
This compound has potential applications in:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: